molecular formula C13H16ClNOS B5341703 (4-Chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanethione

(4-Chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanethione

Cat. No.: B5341703
M. Wt: 269.79 g/mol
InChI Key: CBLPEGHGZVNAQL-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanethione is a chemical compound with a complex structure that includes a chlorophenyl group and a dimethylmorpholinyl group attached to a methanethione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanethione typically involves the reaction of 4-chlorobenzaldehyde with 2,6-dimethylmorpholine in the presence of a thionating agent such as Lawesson’s reagent. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanethione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethanamine
  • 2-Chloro-N-(4-(2,6-dimethylmorpholin-4-yl)phenyl)acetamide

Uniqueness

(4-Chlorophenyl)(2,6-dimethylmorpholin-4-yl)methanethione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-chlorophenyl)-(2,6-dimethylmorpholin-4-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNOS/c1-9-7-15(8-10(2)16-9)13(17)11-3-5-12(14)6-4-11/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLPEGHGZVNAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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